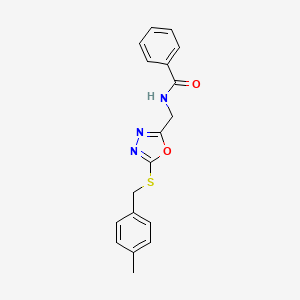

N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a compound that belongs to the class of oxadiazole derivatives

Méthodes De Préparation

The synthesis of N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzylthiourea. This intermediate is then reacted with hydrazine hydrate to form 5-((4-methylbenzyl)thio)-1,3,4-oxadiazole. Finally, the oxadiazole derivative is reacted with benzoyl chloride to yield this compound .

Analyse Des Réactions Chimiques

Benzoylation Reaction

The final step involves reacting the oxadiazole derivative with benzoyl chloride to introduce the benzamide moiety. This reaction typically occurs under controlled conditions (e.g., room temperature or mild heating) in solvents like dichloromethane.

Alternative Cyclization Methods

Other methods include the use of iodine-potassium iodide (I₂/KI) in alkaline conditions to form the oxadiazole ring . This approach is versatile for incorporating substituents like thioether groups.

Oxadiazole Formation

The cyclization of isonicotinic acid hydrazide with triethyl orthoacetate proceeds via nucleophilic attack, forming a transient intermediate that undergoes elimination to yield the oxadiazole ring .

Benzoylation

The reaction with benzoyl chloride involves nucleophilic substitution at the oxadiazole’s methyl group, facilitated by deprotonation of the amine to form the benzamide.

Nucleophilic Substitution

The compound undergoes nucleophilic substitution at the thioether site, enabling further functionalization. This reactivity is exploited in medicinal chemistry for diversifying biological activity.

Reaction Conditions and Optimization

Analytical Data

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Antidepressant Activity

Recent studies have highlighted the antidepressant potential of oxadiazole derivatives. For instance, compounds similar to N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide have demonstrated significant activity in forced swimming tests (FST), indicating their potential as antidepressants. In particular, a related compound exhibited a decrease in immobility duration comparable to that of established antidepressants like fluoxetine .

1.2 Anticancer Properties

Oxadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. For example, certain oxadiazole-based compounds showed nanomolar inhibition against cancer-related carbonic anhydrases (hCA IX and XII), making them promising candidates for cancer therapy . Additionally, some derivatives have shown cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells .

1.3 Neuroprotective Effects

Compounds featuring the oxadiazole moiety have also been investigated for their neuroprotective effects. A study demonstrated that certain oxadiazole derivatives could ameliorate cognitive deficits in models of Alzheimer's disease by inhibiting acetylcholinesterase (AChE), thereby enhancing cholinergic neurotransmission . This suggests their potential utility in treating neurodegenerative disorders.

Case Studies and Experimental Data

Mécanisme D'action

The mechanism of action of N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. This can lead to the disruption of essential cellular processes, ultimately resulting in the death of microbial or cancer cells .

Comparaison Avec Des Composés Similaires

N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can be compared with other similar compounds, such as:

N-Benzyl-4-methylbenzamide: This compound has a similar structure but lacks the oxadiazole ring, which may result in different biological activities.

Thiazole derivatives: These compounds also contain sulfur and nitrogen atoms in a heterocyclic ring, but have different chemical and biological properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Activité Biologique

N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique structure comprising a benzamide moiety linked to a 1,3,4-oxadiazole ring and a thioether bridge. Its molecular formula is represented as C16H18N4OS. The presence of the 4-methylbenzyl thio group contributes to its lipophilicity, enhancing its biological activity and solubility in organic solvents.

Antibacterial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antibacterial properties. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

- Mechanism of Action : Similar compounds have been reported to inhibit bacterial growth by targeting essential cellular processes such as protein synthesis and cell wall formation. The oxadiazole ring is known for its stability and potential to disrupt microbial metabolism .

Anticancer Potential

The oxadiazole derivatives have also been explored for their anticancer activities. Studies have demonstrated that certain analogs can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. Notably:

- Case Study : A related compound was found to exhibit an IC50 value of approximately 92.4 μM against various cancer cell lines, indicating moderate anticancer activity .

Other Biological Activities

Beyond antibacterial and anticancer properties, oxadiazole derivatives have shown promise in various therapeutic areas:

- Antidepressant Effects : Some studies highlight the potential antidepressant activity of oxadiazole derivatives through modulation of serotonin receptors .

- Antiviral and Antifungal Properties : Compounds in this class have also been investigated for their efficacy against viral infections and fungal pathogens, showcasing a broad spectrum of biological activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of these compounds. Modifications in the chemical structure can lead to enhanced biological activity:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)methyl)benzamide | Exhibits antibacterial properties | Effective against resistant strains |

| N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)methyl benzamide | Enhanced lipophilicity | Anticancer activity |

Synthesis and Interaction Studies

The synthesis of this compound typically involves multi-step organic reactions including nucleophilic substitutions and cyclization processes. Interaction studies suggest that this compound may bind effectively to various protein targets involved in disease pathways, including histone deacetylases and other enzymes critical for cellular function.

Propriétés

IUPAC Name |

N-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-13-7-9-14(10-8-13)12-24-18-21-20-16(23-18)11-19-17(22)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQVRLXLUGVYBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.